molecular formula C7H3Br2F3S B15200678 2,4-Dibromo-3-trifluoromethylbenzenethiol

2,4-Dibromo-3-trifluoromethylbenzenethiol

Cat. No.: B15200678
M. Wt: 335.97 g/mol
InChI Key: XWBZICHYUROXBW-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H3Br2F3S It is characterized by the presence of two bromine atoms, a trifluoromethyl group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-trifluoromethylbenzenethiol typically involves the bromination of 3-trifluoromethylbenzenethiol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-trifluoromethylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfone.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfonic acids or sulfones.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-3-trifluoromethylbenzenethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-trifluoromethylbenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-3-trifluoromethylbenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.

    2,4-Dibromo-3-methylbenzenethiol: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and reactivity.

    2,4-Dichloro-3-trifluoromethylbenzenethiol: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.

Uniqueness

2,4-Dibromo-3-trifluoromethylbenzenethiol is unique due to the combination of bromine, trifluoromethyl, and thiol groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H3Br2F3S

Molecular Weight

335.97 g/mol

IUPAC Name

2,4-dibromo-3-(trifluoromethyl)benzenethiol

InChI

InChI=1S/C7H3Br2F3S/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H

InChI Key

XWBZICHYUROXBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S)Br)C(F)(F)F)Br

Origin of Product

United States

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